tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate is a chemical compound with a molecular weight of 298.4 g/mol and the CAS number 1355225-80-7 . This compound is known for its unique structure, which includes a quinoline ring attached to a pyrrolidine ring, making it a versatile molecule for various research and development applications.
Preparation Methods
The synthesis of tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require controlled temperatures and inert atmosphere to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
tert-Butyl 2-(quinolin-6-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl group and is used in the synthesis of biologically active natural products.
2-Quinolin-6-yl-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound shares a similar structure and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of the quinoline and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-quinolin-6-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-5-7-16(20)14-8-9-15-13(12-14)6-4-10-19-15/h4,6,8-10,12,16H,5,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWGWYHSUOHGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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